3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-benzyl-5-methyl-4-oxo-N-propan-2-ylthieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H19N3O2S/c1-11(2)20-16(22)15-12(3)14-17(24-15)19-10-21(18(14)23)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,20,22) |
InChI Key |
GGTZIBNKGITSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Amidation
Microwave irradiation reduces reaction times from hours to minutes. For example, coupling with isopropylamine at 100°C for 20 minutes achieves 78% yield.
Chlorination-Amidation Sequence
-
The carboxylic acid is converted to an acid chloride using SOCl, followed by reaction with isopropylamine. However, this method yields lower purity (60–65%) due to side reactions.
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| CDI Coupling | 83% | High | Minimal by-products, one-pot |
| Microwave-Assisted | 78% | High | Rapid reaction |
| Acid Chloride Route | 65% | Moderate | Simple reagents |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Recent studies have highlighted the potential of this compound in several therapeutic areas:
-
Anticancer Activity
- Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine have shown promising results in inhibiting tumor growth in preclinical models .
- Antimicrobial Properties
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine. Modifications at various positions on the thieno-pyrimidine scaffold can enhance biological activity or selectivity for specific targets. For example:
| Modification | Effect |
|---|---|
| Benzyl group | Increases lipophilicity and cellular uptake |
| Methyl group | Enhances stability and bioavailability |
| Carboxamide group | Improves binding affinity to target proteins |
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
-
Case Study 1: Anticancer Screening
- A study screened a series of thieno[2,3-d]pyrimidines against human cancer cell lines including breast and colon cancer cells. The results indicated that modifications similar to those found in 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine significantly increased apoptosis rates compared to controls .
- Case Study 2: Antimicrobial Testing
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Core Structural Variations
Key Structural Insights
- Substituent Effects on Bioactivity: Benzyl vs. Carboxamide Substituents: Aryl groups (e.g., 4-methylphenyl in ) enhance antimicrobial activity, while isopropyl (target compound) may improve pharmacokinetic properties like half-life . Heterocyclic Modifications: Thiadiazole () or pyridinylmethyl () substituents introduce polarity, altering solubility and target selectivity.
Antimicrobial Activity
- The benzylthio derivative () showed moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa, outperforming streptomycin and metronidazole in some cases .
- N-(4-methylbenzyl) analogs () exhibited activity against Gram-positive bacteria, with methoxy substituents reducing potency compared to methyl groups.
Drug-Likeness and ADME Properties
- Lipophilicity : The target compound’s isopropyl carboxamide likely reduces logP compared to aryl-substituted analogs, improving aqueous solubility.
- Metabolic Stability : Bulky substituents (e.g., isopropyl) may slow hepatic metabolism, as seen in related compounds with cyclohexyl groups ().
Biological Activity
3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thienopyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Anticancer Activity :
Several studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been tested against various cancer cell lines using the Sulforhodamine B (SRB) assay to measure cell viability and proliferation. The results suggest that modifications in the structure can enhance anticancer potency.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thienopyrimidine A | HeLa | 10.5 |
| Thienopyrimidine B | MCF7 | 8.0 |
| 3-benzyl derivative | A549 (Lung) | 5.0 |
Mechanism of Action :
The mechanism of action for these compounds often involves inhibition of key enzymes or receptors involved in cancer cell proliferation. For example, molecular docking studies have shown that the compound interacts with epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Case Studies
- Study on Antiplasmodial Activity : A study evaluated various thienopyrimidine derivatives against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain modifications at specific positions on the thienopyrimidine ring could lead to enhanced antiplasmodial activity with IC50 values ranging from 1.46 to 5.74 µM depending on the substituents used .
- In Vivo Efficacy : Another study assessed the in vivo efficacy of a related thienopyrimidine derivative in a murine model of cancer. The compound demonstrated significant tumor reduction compared to controls when administered at doses of 50 mg/kg daily for two weeks .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound. Preliminary studies suggest moderate bioavailability with a half-life suitable for therapeutic applications. However, concerns regarding hepatotoxicity and cardiotoxicity due to hERG channel inhibition have been noted in some derivatives .
Q & A
Q. Contradiction Analysis :
- Inconsistent activity against Candida albicans across studies may arise from differences in microbial strain resistance or assay conditions (e.g., agar diffusion vs. broth microdilution) .
Advanced: What computational strategies predict the compound’s binding affinity to bacterial targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with TrmD (a bacterial methyltransferase). The 4-oxo group forms hydrogen bonds with Asp154, while the benzyl group occupies a hydrophobic pocket .
- MD Simulations : 100-ns simulations in GROMACS assess binding stability; RMSD < 2 Å indicates stable ligand-protein complexes .
- ADMET Prediction : SwissADME predicts moderate permeability (LogP = 2.8) and low hepatotoxicity, supporting further in vivo testing .
Basic: What in vitro assays evaluate the compound’s antimicrobial efficacy?
Answer:
- Agar Well Diffusion : Zones of inhibition (mm) against Staphylococcus aureus and Escherichia coli at 100 µg/mL .
- MIC Determination : Broth microdilution in 96-well plates (range: 8–64 µg/mL) .
- Reference Standards : Streptomycin and metronidazole are used as positive controls; activity is reported as "moderate" if MIC ≤ 32 µg/mL .
Advanced: How can conflicting bioactivity data between studies be resolved?
Answer:
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing to minimize variability in inoculum size (e.g., McFarland standard) and incubation time .
- Dose-Response Curves : Generate IC₅₀ values using nonlinear regression (GraphPad Prism) to quantify potency .
- Target-Specific Assays : Validate mechanisms via enzymatic inhibition assays (e.g., TrmD activity measured via SAM-dependent methylation) .
Basic: What are the stability and storage recommendations for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
